3,5-Diiodo-L-tyrosine
Overview
Description
3,5-Diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions of the benzene ring. This compound plays a significant role in the biosynthesis of thyroid hormones, particularly thyroxine (T4) and triiodothyronine (T3). It is also known for its applications in various biochemical processes and as an intermediate in the synthesis of biologically active compounds .
Mechanism of Action
Target of Action
3,5-Diiodo-L-tyrosine (DIT) is an intermediate in the biosynthesis of thyroid hormones . It is a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . The main target of this compound is the mitochondria .
Mode of Action
This compound interacts with its targets, primarily the mitochondria, affecting their function and oxidative stress . It also inhibits tyrosine hydroxylase .
Biochemical Pathways
This compound is involved in the biosynthesis and alternative pathways of metabolism of thyroid hormones . It is an iodinated thyronine hormone that regulates gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance .
Pharmacokinetics
It is known that it is an intermediate in the biosynthesis of thyroid hormones , suggesting that it may be metabolized in the thyroid gland.
Result of Action
The action of this compound results in changes in gene activity, affecting processes such as homeostasis, lipid metabolism, and insulin resistance . It might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides .
Biochemical Analysis
Biochemical Properties
3,5-Diiodo-L-tyrosine is a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . It is an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in these biochemical reactions .
Cellular Effects
In rodent models, exogenously administered this compound rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It also has agonistic effects at myocardial tissue and pituitary, which results in this compound suppressing TSH release .
Temporal Effects in Laboratory Settings
Over 30 years of research has demonstrated that this compound exhibits interesting temporal effects in laboratory settings .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are still needed .
Metabolic Pathways
This compound is involved in the metabolic pathways of thyroid hormones . It interacts with various enzymes or cofactors in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . Detailed studies on its localization or accumulation are still needed .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diiodo-L-tyrosine can be synthesized through the iodination of L-tyrosine. One efficient method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent. The reaction is carried out under solvent-free conditions with a catalytic amount of acetic acid. The reagents are ground together at room temperature (20°C) for 10-15 minutes, resulting in a high yield (94%) of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar iodination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity for various applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-L-tyrosine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various iodinated derivatives.
Reduction: Reduction reactions can remove iodine atoms, converting it back to L-tyrosine or other intermediates.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or chloramine-T can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Iodinated derivatives such as 3,5,3’-triiodo-L-thyronine (T3) and 3,3’,5,5’-tetraiodo-L-thyronine (T4).
Reduction: L-tyrosine or partially iodinated intermediates.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Diiodo-L-tyrosine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Iodotyrosine: Contains a single iodine atom at the 3 position.
3,5,3’-Triiodothyronine (T3): Contains three iodine atoms and is a more potent thyroid hormone.
3,3’,5,5’-Tetraiodothyronine (T4): Contains four iodine atoms and is the primary hormone produced by the thyroid gland.
Uniqueness
3,5-Diiodo-L-tyrosine is unique due to its specific iodination pattern, which makes it a crucial intermediate in the synthesis of both T3 and T4. Its ability to undergo various chemical reactions and its role in thyroid hormone biosynthesis distinguish it from other iodinated tyrosine derivatives .
Properties
IUPAC Name |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYHUZRZVSYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50110067 | |
Record name | 3,5-Diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66-02-4, 620-59-7, 300-39-0 | |
Record name | 3,5-Diiodotyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diiodotyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Tyrosine,5-diiodo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diiodotyrosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Diiodo-L-tyrosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diiodotyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-diiodo-DL-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIIODOTYROSINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST90Q60YF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.